1-(bromomethyl)-3-fluoroadamantane
Description
Significance of Adamantane (B196018) Frameworks in Organic and Materials Chemistry
Adamantane, the simplest diamondoid, possesses a unique cage-like structure with a high degree of symmetry. nih.gov This rigid and sterically bulky framework imparts desirable properties to molecules incorporating it, such as increased lipophilicity, thermal stability, and resistance to degradation. researchgate.netmdpi.com In medicinal chemistry, the adamantane moiety is often introduced into drug candidates to enhance their pharmacological profiles. mdpi.comnih.gov Notable examples of adamantane-containing drugs include Memantine, used for treating Alzheimer's disease, and Amantadine, an antiviral agent. nih.govmdpi.com
Beyond pharmaceuticals, adamantane derivatives are crucial building blocks in materials science. Their rigid nature is exploited in the synthesis of polymers with enhanced thermal and mechanical properties. researchgate.net The unique structure of adamantane also makes it a valuable component in the design of nanostructured materials, including dendrimers and self-assembling systems. researchgate.netmdpi.comnih.gov The ability of adamantane to act as a physical anchor in lipid bilayers is being explored for applications in drug delivery and surface recognition. mdpi.comnih.gov
The Role of Halogenated Adamantanes in Synthetic Design and Applications
Halogenated adamantanes are versatile intermediates in organic synthesis, providing a gateway to a wide array of functionalized adamantane derivatives. nih.govenergetic-materials.org.cn The introduction of halogens, such as fluorine, chlorine, bromine, and iodine, at the bridgehead positions of the adamantane core allows for subsequent nucleophilic substitution, cross-coupling reactions, and the generation of radical or carbocationic intermediates. nih.govtandfonline.com
The synthesis of substituted adamantanes often relies on these halogenated precursors. nih.gov For instance, bromination of adamantane can yield 1-bromoadamantane, a key starting material for many other derivatives. tandfonline.comgoogle.com The reactivity of the halogen can be tuned by its identity, with iodine being the most reactive and fluorine the least. This differential reactivity is a powerful tool in the selective functionalization of the adamantane cage. energetic-materials.org.cn Halogenated adamantanes have found applications in the development of energetic materials and as intermediates for catalysts and ligands. energetic-materials.org.cnacs.org
Research Landscape of Bifunctionalized Adamantanes: A Case Study of 1-(bromomethyl)-3-fluoroadamantane
The field of bifunctionalized adamantanes, where two different functional groups are present on the adamantane scaffold, is a rapidly developing area of research. These compounds offer the potential for more complex molecular architectures and applications. The presence of two distinct reactive sites allows for orthogonal chemical transformations, enabling the construction of intricate molecules with tailored properties.
A prime example of a bifunctionalized adamantane is This compound . This compound features a reactive bromomethyl group at one bridgehead position and a fluorine atom at another. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the attachment of various molecular fragments. The fluorine atom, while less reactive, can influence the electronic properties of the molecule and participate in specific interactions.
The synthesis of such mixed-halogenated adamantanes can be challenging. nih.gov However, the unique combination of a reactive handle (the bromomethyl group) and a modifying group (the fluorine atom) makes this compound a valuable building block for creating novel molecules with potential applications in medicinal chemistry and materials science. For instance, the adamantane core can serve as a rigid scaffold, while the two functional groups provide points for attachment to other molecules or surfaces.
Structure
3D Structure
Properties
CAS No. |
676095-10-6 |
|---|---|
Molecular Formula |
C11H16BrF |
Molecular Weight |
247.15 g/mol |
IUPAC Name |
1-(bromomethyl)-3-fluoroadamantane |
InChI |
InChI=1S/C11H16BrF/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2 |
InChI Key |
FHSKMUUQDKBXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)CBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromomethyl 3 Fluoroadamantane
Strategic Considerations in Selective Functionalization of Adamantane (B196018)
The adamantane molecule possesses two types of carbon atoms: four tertiary carbons (bridgeheads) and six secondary carbons (methylene bridges). The bridgehead positions are generally more reactive towards electrophilic substitution due to the stability of the resulting tertiary carbocation. This inherent reactivity difference is a cornerstone of synthetic strategies for 1,3-disubstituted adamantanes.
A logical retrosynthetic analysis of 1-(bromomethyl)-3-fluoroadamantane suggests several potential pathways starting from readily available adamantane precursors. The disconnection of the C-Br and C-F bonds leads to key intermediates where the sequence of halogen introduction is a critical consideration.
Scheme 1: Proposed Retrosynthetic Pathways for this compound
This analysis highlights two primary strategies:
Route A: Introduction of the fluorine atom first, followed by the incorporation of the bromomethyl group. This approach might involve the synthesis of a 1-fluoro-3-substituted adamantane intermediate, which is then converted to the final product.
Route B: Initial introduction of a bromine atom or a precursor to the bromomethyl group, followed by fluorination at the other bridgehead position.
A crucial and versatile starting material for such syntheses is 3-bromo-1-adamantanecarboxylic acid, which can be prepared from 1-adamantanecarboxylic acid. guidechem.comgoogle.com
The primary challenge in the synthesis of 1,3-disubstituted adamantanes lies in controlling the regioselectivity. The introduction of the first substituent can influence the reactivity of the remaining bridgehead positions. For instance, an electron-withdrawing group at one bridgehead position will deactivate the other bridgehead positions towards further electrophilic substitution.
Furthermore, the reaction conditions for halogenation must be carefully selected to prevent polysubstitution or rearrangement of the adamantane core. The choice of halogenating agent and catalyst is paramount in achieving the desired mono- or di-substitution pattern.
Bromination Protocols for Adamantane Derivatives
The introduction of a bromine atom onto the adamantane skeleton can be achieved through direct C-H bromination or by the transformation of a pre-existing functional group.
A common strategy for introducing a bromomethyl group is the conversion of a carboxylic acid or an alcohol.
From Carboxylic Acids: The Hunsdiecker reaction and its modifications can be employed to convert a carboxylic acid to a bromide with one less carbon atom. wikipedia.orgalfa-chemistry.comadichemistry.com However, for the synthesis of a bromomethyl group, a variation of this reaction on an adamantaneacetic acid derivative would be necessary. A more direct route involves the reduction of a carboxylic acid to an alcohol, followed by bromination.
From Alcohols: The conversion of a hydroxymethyl group to a bromomethyl group is a standard organic transformation. The Appel reaction, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide, is a mild and effective method for this conversion. ambeed.comorganic-chemistry.orgwikipedia.orgnrochemistry.com
Table 1: Reagents for the Conversion of Alcohols to Alkyl Bromides
| Reagent(s) | Typical Conditions | Reference |
| PPh₃, CBr₄ | Anhydrous DCM, 0 °C to rt | nrochemistry.com |
| PPh₃, Br₂ | Anhydrous DMF | ambeed.com |
| PBr₃ | Neat or in a non-polar solvent |
Data compiled from various sources.
Direct bromination of adamantane at a bridgehead position is a well-established reaction. Reagents such as bromine in the presence of a Lewis acid catalyst can selectively introduce a bromine atom at the tertiary carbon. google.com
The synthesis of 3-bromo-1-adamantanecarboxylic acid is a key example of regioselective bromination on a substituted adamantane. The carboxyl group at the 1-position deactivates the adamantane core, making the bromination at the 3-position a controlled process. This reaction is typically carried out using bromine in the presence of a catalyst like anhydrous aluminum trichloride. google.com
Table 2: Conditions for the Bromination of 1-Adamantanecarboxylic Acid
| Brominating Agent | Catalyst | Solvent | Temperature | Yield of 3-bromo-1-adamantanecarboxylic acid | Reference |
| Br₂ | Anhydrous AlCl₃ | Liquid Br₂ | -20 °C to 30 °C | Not specified | google.com |
Data compiled from patent literature.
Fluorination Techniques for Adamantane Architectures
The introduction of a fluorine atom onto the adamantane skeleton can be achieved through either electrophilic or nucleophilic fluorination methods.
Electrophilic Fluorination: This approach involves the reaction of the adamantane core with an electrophilic fluorine source. Reagents such as Selectfluor™ (F-TEDA-BF₄) are commonly used for this purpose. wikipedia.orgbrynmawr.edursc.org The reaction proceeds via the formation of an adamantyl cation, which is then trapped by a fluoride ion. The regioselectivity of electrophilic fluorination on a substituted adamantane is influenced by the electronic nature of the substituent. An electron-donating group would activate the bridgehead positions, while an electron-withdrawing group would deactivate them.
Nucleophilic Fluorination: This method typically involves the displacement of a leaving group, such as a bromide or a hydroxyl group, by a fluoride source. For adamantane systems, the conversion of a hydroxyl group to a fluorine atom is a viable strategy. Reagents such as diethylaminosulfur trifluoride (DAST) can be used for this transformation. This approach is particularly useful as it allows for the introduction of fluorine at a specific position after the initial functionalization of the adamantane core.
Table 3: Common Fluorinating Agents for Adamantane Derivatives
| Reagent | Type | Substrate | Product | Reference |
| Selectfluor™ (F-TEDA-BF₄) | Electrophilic | Adamantane | 1-Fluoroadamantane | wikipedia.orgrsc.org |
| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | Adamantan-1-ol | 1-Fluoroadamantane |
Data compiled from various sources.
Deoxyfluorination Reactions of Adamantanol Precursors (e.g., DAST-Mediated Approaches)
A primary strategy for introducing a fluorine atom onto the adamantane scaffold is through the deoxyfluorination of an adamantanol precursor. This reaction replaces a hydroxyl group with a fluorine atom. A key precursor for the target molecule would be 1-(bromomethyl)adamantan-3-ol.
Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for such transformations due to its ease of handling compared to other fluorinating agents. sigmaaldrich.com The reaction typically proceeds by the activation of the alcohol by DAST, followed by a nucleophilic attack of the fluoride ion, usually with inversion of configuration. However, for a tertiary alcohol at a bridgehead position like in adamantane, the reaction proceeds through a stable tertiary carbocation intermediate. wikipedia.org
The general utility of DAST extends to a variety of substrates, including the synthesis of fluorinated amino acids and other complex molecules. sigmaaldrich.comresearchgate.net However, DAST is known for its thermal instability and potential for side reactions, such as elimination, especially with secondary and tertiary alcohols. nih.govwvu.edu This has led to the development of safer and more stable alternatives. nih.govpitt.edu
Several modern deoxyfluorination reagents have been developed to overcome the limitations of DAST, offering improved safety profiles, thermal stability, and functional group tolerance. wvu.educhemrxiv.org
| Reagent | Common Name/Acronym | Key Characteristics | Citations |
| Diethylaminosulfur trifluoride | DAST | Widely used, versatile, but thermally unstable. sigmaaldrich.comwvu.edu | sigmaaldrich.compitt.edu |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable alternative to DAST. nih.govpitt.edu | pitt.edu |
| 2-Pyridinesulfonyl Fluoride | PyFluor | Exhibits high functional group tolerance and improved safety. wvu.educhemrxiv.org | wvu.edu |
| N,N-diethyl-α,α-difluoro(m-methylbenzyl)-amine | DFMBA | High thermal stability. | researchgate.net |
Halogen Exchange Reactions for Fluorine Introduction (e.g., Pyridinium Polyhydrogen Fluoride Systems)
While the heading suggests halogen exchange, pyridinium polyhydrogen fluoride (PPHF), also known as Olah's reagent, is primarily a versatile and convenient deoxyfluorinating agent, similar in function to DAST. orgsyn.orgacs.org It is a stabilized, less volatile form of hydrogen fluoride that effectively converts alcohols to the corresponding alkyl fluorides. acs.orgresearchgate.net The reaction of 1-adamantanol with PPHF, for instance, yields 1-fluoroadamantane. orgsyn.org This reagent is also effective for hydrofluorination and halofluorination of alkenes. orgsyn.orgresearchgate.net
True halogen exchange reactions, often referred to as Halex processes, are another viable method for fluorine introduction. These reactions typically involve the substitution of a halogen atom (like bromine or chlorine) with fluorine using a fluoride salt, such as an alkali metal fluoride. google.com For the synthesis of this compound, a potential precursor could be 1-(bromomethyl)-3-bromoadamantane or 1-(bromomethyl)-3-chloroadamantane. The success of such a reaction depends on the relative reactivity of the C-Br bonds at the tertiary bridgehead versus the primary bromomethyl position. Catalytic systems can be employed to facilitate the exchange under milder conditions. google.com The selective activation of C-F bonds has also been explored, indicating the possibility of reversible or competing reactions under certain conditions. organic-chemistry.orgresearchgate.net
| Fluorination Method | Typical Reagent(s) | Substrate | Key Features | Citations |
| Deoxyfluorination | Pyridinium Polyhydrogen Fluoride (PPHF) | Alcohols | Convenient, less volatile than HF, effective for tertiary alcohols. orgsyn.orgresearchgate.net | orgsyn.orgresearchgate.netacs.org |
| Halogen Exchange (Halex) | Alkali Metal Fluorides (e.g., KF, CsF) | Alkyl Halides (Cl, Br, I) | Industrial relevance; reactivity depends on substrate and conditions. google.com | google.com |
| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | Alcohols | Broad applicability but with safety and stability concerns. sigmaaldrich.compitt.edu | sigmaaldrich.com |
Convergent and Divergent Synthesis Strategies for Bifunctionalized Adamantanes
The construction of asymmetrically substituted adamantanes like this compound necessitates careful strategic planning. Both divergent and convergent approaches can be envisioned for this target. A divergent synthesis would involve modifying a common intermediate through different reaction pathways, while a convergent synthesis involves preparing separate fragments of the molecule and then combining them at a later stage. researchgate.netnih.gov
A sequential approach is often the most practical method for synthesizing bifunctionalized adamantanes. This strategy involves the stepwise introduction of functional groups onto the adamantane core. A plausible synthetic route to this compound could begin with a readily available, symmetrically substituted adamantane derivative.
One potential pathway starts from 1,3-adamantanediol:
Monofluorination : The diol is reacted with a deoxyfluorinating agent like DAST or PPHF under controlled conditions to selectively replace one hydroxyl group, yielding 3-hydroxyadamantan-1-fluoride.
Oxidation : The remaining hydroxyl group is oxidized to a carboxylic acid, affording 3-fluoroadamantane-1-carboxylic acid.
Reduction : The carboxylic acid is then reduced to a primary alcohol, resulting in (3-fluoroadamantan-1-yl)methanol.
Bromination : Finally, the primary alcohol is converted to the corresponding bromide using a suitable brominating agent (e.g., PBr₃ or CBr₄/PPh₃), yielding the target compound, this compound.
Alternatively, a route could involve direct halogenation of the adamantane cage. Adamantane can be readily brominated at the bridgehead positions. wikipedia.org A sequential process might involve the bromination of adamantane, followed by the introduction of a second functional group which is then converted to the bromomethyl group, and a final halogen exchange step to introduce the fluorine. rsc.org
Total synthesis offers an alternative, albeit more complex, strategy where the adamantane cage is constructed from simpler acyclic or bicyclic precursors. nih.gov This "ground-up" approach allows for the installation of desired functionalities onto the precursors before the final cage-forming cyclization, providing precise control over the substitution pattern. nih.gov
For this compound, a hypothetical total synthesis could involve the cyclization of a highly functionalized bicyclo[3.3.1]nonane derivative. nih.gov This precursor would already contain the necessary carbon framework and the fluorine and bromomethyl precursors at the appropriate positions. An acid-catalyzed intramolecular cyclization would then form the final tricyclic adamantane skeleton. While powerful for accessing complex or unusually substituted adamantanes, total synthesis routes are often longer and less practical for simple bifunctionalized derivatives compared to sequential functionalization of the parent adamantane core. nih.govnih.gov
Purification and Isolation of Halogenated Adamantane Products
The purification and isolation of the final halogenated adamantane product are critical to obtaining a compound of high purity. The choice of method depends on the physical properties of the substance, such as its polarity, volatility, and thermal stability.
Recrystallization : For solid products like many adamantane derivatives, recrystallization is a common and effective purification technique. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. google.com
Sublimation : Adamantane and its derivatives are often volatile solids due to their high symmetry and compact structure. Sublimation, including gradient sublimation under high vacuum, can be a highly effective method for obtaining very pure crystalline material, as it separates the volatile product from non-volatile impurities. desy.de
Chromatography :
Gas Chromatography (GC) : This is a powerful analytical tool for assessing the purity of volatile halogenated adamantanes and can also be used for preparative separation. Studies on the gas-chromatographic behavior of haloadamantanes have elucidated the optimal conditions and stationary phases (e.g., SE-30, OV-275) for their separation. researchgate.net
Liquid Chromatography (LC) : Column chromatography using silica gel or alumina is a standard method for purifying less volatile or more polar adamantane derivatives. The choice of eluent is critical for achieving good separation of the desired product from byproducts and unreacted starting materials.
After purification, the identity and purity of this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and elemental analysis.
| Purification Method | Principle | Applicability to Halogenated Adamantanes | Citations |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Effective for crystalline, solid derivatives. | google.com |
| Sublimation | Phase transition from solid to gas without passing through a liquid phase. | Highly suitable for volatile, thermally stable adamantanes. | desy.de |
| Gas Chromatography | Partitioning of volatile components between a mobile gas phase and a stationary phase. | Analysis and separation of volatile mono- and di-halogenated adamantanes. | researchgate.net |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | General purification of a wide range of adamantane derivatives. | google.com |
Chemical Reactivity and Mechanistic Pathways of 1 Bromomethyl 3 Fluoroadamantane
Reactivity Profile of the Bromomethyl Group
The bromomethyl group appended to the adamantane (B196018) core is the primary site of reactivity for a range of nucleophilic substitution, elimination, and radical-mediated processes. Its behavior is influenced by the steric bulk of the adamantane cage and the electronic effects of the distant fluoro substituent.
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the bromomethyl group of 1-(bromomethyl)-3-fluoroadamantane provides a classic substrate for these transformations. libretexts.orgpressbooks.pub Depending on the reaction conditions and the nature of the nucleophile, either SN1 or SN2 mechanisms can be operative.
The SN2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a simultaneous bond formation with the nucleophile and bond cleavage of the carbon-bromine bond. pearson.com This process results in an inversion of stereochemistry at the reaction center. For this compound, the bulky adamantane cage presents a significant steric hindrance to the backside attack required for an SN2 pathway. However, with strong, unhindered nucleophiles and in polar aprotic solvents, this pathway can still be observed.
The SN1 (unimolecular nucleophilic substitution) mechanism, in contrast, proceeds through a two-step process involving the initial, rate-determining formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. The adamantane structure is known to stabilize adjacent carbocations through hyperconjugation and the relief of steric strain. The formation of the 1-adamantylmethyl cation is therefore a plausible intermediate in the reactions of this compound, particularly with weaker nucleophiles or in protic, ionizing solvents. The presence of the electron-withdrawing fluorine atom at the 3-position can destabilize the carbocation to some extent, potentially slowing down the rate of SN1 reactions compared to the non-fluorinated analogue, 1-(bromomethyl)adamantane. nih.gov
A study on the nucleophilic substitution reactions of a related compound, 3-(bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol, highlights the propensity of such systems to undergo substitution, although the specific influence of a bridgehead fluorine was not the focus. dntb.gov.ua The interplay between the SN1 and SN2 pathways is a delicate balance of steric and electronic factors, as well as reaction conditions.
| Reaction Type | Mechanism | Key Features for this compound |
| Nucleophilic Substitution | SN2 | Steric hindrance from the adamantane cage disfavors this pathway. Requires strong, unhindered nucleophiles. |
| Nucleophilic Substitution | SN1 | Formation of a relatively stable 1-adamantylmethyl carbocation is possible. The electron-withdrawing fluorine at C3 can have a modest destabilizing effect. |
Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form the corresponding exocyclic alkene, 1-methylene-3-fluoroadamantane. This reaction proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from a carbon adjacent to the bromomethyl group, and the bromide ion is simultaneously expelled. The rigid, cage-like structure of adamantane prevents the attainment of a true anti-periplanar geometry required for an optimal E2 reaction, but the reaction can still proceed, albeit potentially at a slower rate than in more flexible systems.
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage upon exposure to radical initiators, such as AIBN (azobisisobutyronitrile), or upon photolysis. youtube.comyoutube.com This generates a 1-(adamantylmethyl) radical, which can then participate in a variety of radical-mediated reactions. These include radical substitution reactions, where the bromine atom is replaced by another group, and radical coupling reactions, where two radical species combine to form a new carbon-carbon bond. rsc.org The reactivity of the radical is influenced by the stability of the adamantyl framework.
Reactivity of the Bridgehead Fluoro-Adamantane Moiety
The fluorine atom at the bridgehead position of the adamantane cage is generally considered to be chemically robust due to the strength of the carbon-fluorine bond. rutgers.edu However, its presence exerts a significant electronic influence on the rest of the molecule, and under specific conditions, it can participate in certain reactions.
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of other carbon-halogen bonds. acs.org In the context of the adamantane cage, this stability is further enhanced by the rigid, strain-free nature of the framework. The bridgehead position of the fluorine atom in this compound means that it is attached to a tertiary carbon, and the C-F bond is exceptionally inert to nucleophilic attack. acs.org SN1-type reactions at this position are highly disfavored due to the high energy of the resulting bridgehead carbocation, and SN2 reactions are impossible due to the cage structure preventing backside attack.
The primary role of the fluoro group is therefore electronic. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds of the adamantane cage. This effect can influence the reactivity of the distant bromomethyl group by destabilizing any developing positive charge on the adamantane framework, as would occur in an SN1 reaction at the bromomethyl site.
| Property | Description |
| Bond Strength | The C-F bond is exceptionally strong and stable. rutgers.eduacs.org |
| Inertness | The bridgehead fluorine is highly resistant to nucleophilic substitution. |
| Electronic Effect | The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). |
While the C-F bond is very strong, halogen exchange reactions, where one halogen is replaced by another, are known to occur under specific conditions, often involving Lewis acids or radical pathways. researchgate.net For this compound, a halogen exchange reaction could theoretically involve the conversion of the bromomethyl group to a fluoromethyl or iodomethyl group, or the much less likely exchange of the bridgehead fluorine.
The kinetics of such exchange reactions are highly dependent on the reaction mechanism. For instance, a Finkelstein-type reaction to replace the bromine with iodine would likely proceed via an SN2 mechanism, and as discussed, would be sterically hindered. A halogen exchange involving the bridgehead fluorine would require harsh conditions and likely proceed through a radical or cationic intermediate. The relative rates of these exchanges would be governed by the bond strengths (C-Br vs. C-F) and the stability of the intermediates. Given the high strength of the C-F bond, any exchange at this position would have a very high activation energy and be kinetically disfavored.
Interplay of Substituent Effects: Bromine vs. Fluorine
The reactivity of this compound is governed by the electronic and steric properties of the fluorine atom at the C3 bridgehead position and the bromomethyl group at the C1 bridgehead position. The fluorine atom is a small, highly electronegative substituent, while the bromomethyl group is larger and contains a reactive primary carbon-bromine bond. These differences set the stage for a nuanced interplay of inductive and steric effects, which in turn dictates the stereochemistry, regioselectivity, and mechanisms of its reactions.
Inductive Effects: The primary electronic influence exerted by the substituents in this compound is the inductive effect (-I effect), which involves the withdrawal of electron density through the sigma bonds of the adamantane cage. Fluorine is the most electronegative element, and therefore exhibits a significantly stronger -I effect than bromine. quora.com This electron-withdrawing effect is transmitted through the carbon framework, influencing the stability of charged intermediates that may form during a reaction.
In reactions proceeding through a carbocationic intermediate, such as solvolysis (SN1-type reactions), the formation of a positive charge at a bridgehead carbon is a key step. The stability of such adamantyl cations is generally high. However, the presence of electron-withdrawing groups on the cage can significantly destabilize these intermediates. The strong -I effect of the fluorine at C3 would destabilize a carbocation formed at the C1 bridgehead position. Conversely, the less pronounced -I effect of the bromomethyl group would have a smaller, though still destabilizing, influence on a carbocation at C3. Given that the C-F bond is extremely strong and resistant to cleavage, reactions are more likely to involve the bromomethyl group or other positions on the cage. For reactions at the bromomethyl group, the -I effect of the fluorine at the distant C3 position would slightly increase the electrophilicity of the methylene (B1212753) carbon.
Steric Effects: Steric hindrance plays a crucial role in the chemistry of adamantane derivatives. acs.org The adamantane cage itself is bulky, and substituents can further restrict access to reactive centers. The fluorine atom is relatively small (van der Waals radius ≈ 1.47 Å), imposing minimal steric hindrance at the C3 position. In contrast, the bromomethyl (-CH₂Br) group is considerably larger, presenting a greater steric shield around the C1 bridgehead. This difference in size can be a determining factor in regioselectivity. For instance, in reactions where an external reagent attacks the adamantane cage, approach to the C1 position would be more hindered than approach to the C3 position. In reactions involving the exocyclic bromomethyl group, the adamantyl moiety itself acts as a large, sterically demanding substituent that can influence the approach of nucleophiles.
Table 1: Comparison of Substituent Properties
| Substituent | Type | Inductive Effect (-I) | Relative Steric Bulk |
|---|---|---|---|
| -F | Atomic | Strong | Small |
| -CH₂Br | Molecular | Moderate | Large |
The presence of two distinct reactive centers—the C-F bond at a tertiary bridgehead and the C-Br bond at a primary position—along with the adamantane framework itself, allows for several potential reaction pathways. The preferred pathway will be highly dependent on the reaction conditions (nucleophile, solvent, temperature, presence of initiators).
Nucleophilic Substitution:
SN2 at the Bromomethyl Group: The primary C-Br bond is a classic substrate for SN2 reactions. A strong nucleophile would likely attack the methylene carbon, displacing the bromide ion. This pathway is generally favored for primary alkyl halides. The rigid adamantane cage would act as a bulky substituent, but the reaction center is exocyclic, making it accessible.
SN1 at a Bridgehead Position: Solvolysis reactions of adamantyl derivatives typically proceed via an SN1 mechanism due to the stability of the bridgehead carbocation. beilstein-journals.orgnih.gov However, in this compound, cleavage of the C-F bond to form a C3-cation is highly unlikely due to the bond's strength. Formation of a C1-cation by loss of the entire bromomethyl group is also improbable. A more plausible, though still challenging, scenario could involve solvolysis leading to rearrangement. The strong deactivating inductive effect of the fluorine atom would significantly slow down any SN1-type reaction that generates a positive charge on the adamantane cage. researchgate.net
Free Radical Reactions: Under photochemical or high-temperature conditions with a radical initiator, free-radical substitution can occur. masterorganicchemistry.comlibretexts.org
Reaction at the C-Br Bond: The C-Br bond is weaker than the C-F and C-H bonds and can be a site for radical reactions. For example, reduction with a radical reagent like tributyltin hydride would likely replace the bromine with a hydrogen atom.
Reaction at C-H Bonds: Free-radical halogenation, for instance, could lead to the substitution of other hydrogen atoms on the adamantane cage. docbrown.info The selectivity of this process would be influenced by the directing effects of the existing substituents. The electron-withdrawing groups would deactivate the adjacent positions towards electrophilic radical attack.
Neighboring Group Participation: Neighboring group participation (NGP) can significantly enhance reaction rates and control stereochemistry. wikipedia.orglibretexts.org In this compound, direct participation of the fluorine atom in a reaction at the bromomethyl group (or vice versa) is sterically impossible due to the rigid separation imposed by the adamantane cage. There is no possibility for the required backside attack or formation of a cyclic intermediate involving both substituents.
Table 2: Potential Competitive Reaction Pathways for this compound
| Pathway | Reactive Site | Probable Mechanism | Favorable Conditions | Key Influencing Factors |
|---|---|---|---|---|
| Nucleophilic Substitution | -CH₂Br | SN2 | Strong, non-bulky nucleophile; polar aprotic solvent | Steric hindrance from adamantyl cage; accessibility of primary carbon |
| Solvolysis | C-F / C-CH₂Br | SN1 (unlikely) | Polar protic solvent; heat | Strong C-F bond; strong deactivating inductive effect of fluorine |
| Free Radical Substitution | -CH₂Br | Radical | Radical initiator (e.g., AIBN), radical reagent (e.g., Bu₃SnH) | Relative weakness of the C-Br bond |
| Free Radical Substitution | Cage C-H | Radical | Radical initiator; UV light, heat | Statistical distribution and electronic effects of substituents |
Advanced Spectroscopic and Structural Elucidation of 1 Bromomethyl 3 Fluoroadamantane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for confirming the constitution and stereochemistry of adamantane (B196018) derivatives. For 1-(bromomethyl)-3-fluoroadamantane, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.
In this compound, the symmetry of the cage is broken, leading to a more complex spectrum. The protons on the adamantane cage would exhibit chemical shifts influenced by the through-bond and through-space effects of the fluorine and bromomethyl substituents. The ¹⁹F NMR spectrum is expected to show a single resonance, with its chemical shift being characteristic of a fluorine atom attached to a tertiary carbon in a polycyclic system. uni-konstanz.de
Predicted ¹H and ¹³C NMR Data: The chemical shifts for the adamantane core are influenced by the electronegative F and Br atoms. The protons and carbons nearer to these substituents will be shifted downfield. The -CH₂Br group's protons would appear as a distinct singlet, significantly downfield due to the bromine's influence.
Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | -CH₂Br | 3.5 - 3.8 | s | Shifted downfield by adjacent Br. |
| ¹H | Cage CH | 2.2 - 2.5 | m | Protons at bridgehead positions, deshielded by substituents. |
| ¹H | Cage CH₂ | 1.6 - 2.1 | m | Complex overlapping multiplets for the methylene (B1212753) bridges. |
| ¹³C | C-F | 90 - 95 | d (¹JCF) | Large one-bond coupling to fluorine. |
| ¹³C | C-CH₂Br | 35 - 40 | s | Bridgehead carbon attached to the bromomethyl group. |
| ¹³C | -CH₂Br | 30 - 35 | t | Carbon of the bromomethyl group. |
| ¹³C | Cage CH | 30 - 45 | m | Remaining bridgehead carbons. |
| ¹³C | Cage CH₂ | 28 - 38 | m | Methylene bridge carbons. |
| ¹⁹F | C-F | -130 to -150 | s | Relative to CFCl₃. |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and crystal packing information. While a crystal structure for this compound is not publicly documented, the structure of the closely related compound, 1-(bromomethyl)adamantane, offers significant insight. nih.gov
Interactive Table: Crystallographic Data for Analogue 1-(bromomethyl)adamantane nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₇Br |
| Molecular Weight | 229.16 |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 10.7250 (3) |
| b (Å) | 7.0066 (3) |
| c (Å) | 13.4479 (4) |
| β (°) | 101.801 (3) |
| Volume (ų) | 989.19 (6) |
| Z | 4 |
| Temperature (K) | 120 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govupmc.fr
For this compound, the spectra would be dominated by the vibrations of the adamantane cage. These include C-H stretching and bending modes, as well as C-C stretching and deformation modes. The presence of the C-F and C-Br bonds gives rise to characteristic absorptions. The C-F stretching vibration typically appears as a strong band in the IR spectrum in the region of 1100-1000 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, typically in the 650-550 cm⁻¹ range. The CH₂ wagging and twisting modes of the bromomethyl group would also be present.
Raman spectroscopy is complementary to IR. upmc.fr The symmetric vibrations of the adamantane cage are often strong in the Raman spectrum. Low-frequency Raman spectroscopy can also probe the lattice phonons, providing information on the crystal structure and packing. researchgate.net
Interactive Table: Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | Adamantane CH/CH₂ | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C-H Bend | Adamantane CH₂ | 1450 - 1470 | Medium | Medium |
| C-F Stretch | Bridgehead C-F | 1000 - 1100 | Strong | Weak |
| C-C Stretch | Adamantane Cage | 800 - 1200 | Medium | Strong |
| C-Br Stretch | -CH₂Br | 550 - 650 | Strong | Medium |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of fragmentation patterns.
For this compound (C₁₁H₁₆BrF), the molecular ion peak (M⁺) would be expected at m/z 246 and 248, corresponding to the bromine isotopes ⁷⁹Br and ⁸¹Br, with approximately equal intensity. The fragmentation would likely proceed through pathways characteristic of adamantane derivatives. nist.gov
Common fragmentation pathways would include:
Loss of a bromine radical (•Br): This would lead to a prominent fragment ion [M-Br]⁺ at m/z 167.
Loss of the bromomethyl radical (•CH₂Br): This would result in the 3-fluoroadamantyl cation at m/z 153.
Loss of a fluorine radical (•F): This is generally less favorable than halogen loss lower in the periodic table but may produce a weak signal for the [M-F]⁺ ion at m/z 227/229.
Cleavage of the adamantane cage: The rigid cage can also undergo fragmentation, leading to a series of smaller hydrocarbon fragments.
Interactive Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Notes |
| 246/248 | [C₁₁H₁₆BrF]⁺ | Molecular ion peak (M⁺), showing the bromine isotope pattern. |
| 167 | [C₁₁H₁₆F]⁺ | Loss of •Br from the molecular ion. |
| 153 | [C₁₀H₁₄F]⁺ | Loss of •CH₂Br, forming the 3-fluoroadamantyl cation. |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, resulting from subsequent loss of HF from the m/z 153 fragment. |
| 93 | [C₇H₉]⁺ | Common fragment from adamantane cage cleavage. |
Application of Structural Analogy Methods in Topological Studies of Adamantane Derivatives
When experimental data is scarce, structural analogy and topological studies provide a powerful method for predicting the properties and behavior of molecules. researchgate.net The Quantitative Structure-Property Relationship (QSPR) approach uses topological indices, which are numerical descriptors derived from the molecular graph, to correlate the structure of a compound with its physicochemical properties. researchgate.netresearchgate.net
For adamantane derivatives like this compound, various topological indices can be calculated:
Wiener Index (W): Based on the distances between all pairs of vertices in the molecular graph.
Connectivity Indices (χ): Reflect the degree of branching in the molecule.
These indices have been successfully correlated with properties such as chromatographic retention times, boiling points, and molar volumes for a wide range of adamantane derivatives. researchgate.net By calculating these indices for this compound and comparing them to a database of known adamantanes, one can estimate its properties without direct measurement. This approach is particularly useful in the early stages of drug design and materials development for screening large virtual libraries of compounds. nih.gov The structural analogy method, therefore, represents a crucial computational tool for advancing the study of complex molecules like substituted adamantanes. researchgate.netrsc.org
Theoretical and Computational Investigations of 1 Bromomethyl 3 Fluoroadamantane
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like 1-(bromomethyl)-3-fluoroadamantane. researchgate.net DFT methods allow for the calculation of various molecular properties that provide insight into the molecule's stability and reactivity. arxiv.org
For this compound, DFT calculations would typically be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations would reveal how the presence of the bromomethyl and fluoro groups affects the inherent geometry of the adamantane (B196018) cage. Furthermore, the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can be computed. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
The energetics of the molecule, including its heat of formation and strain energy, can also be calculated using DFT. The strain energy of the adamantane cage itself is relatively low despite its cyclic nature, but the introduction of bulky substituents can induce additional strain. Comparing the calculated energies of different isomers or conformers can help in identifying the most stable structures.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.4 eV |
| Dipole Moment | 2.5 D |
| C-F Bond Length | 1.39 Å |
| C-Br Bond Length | 1.95 Å |
Note: The values in this table are hypothetical and are intended for illustrative purposes, based on typical values for similar halogenated adamantane derivatives.
Conformational Analysis and Prediction of Steric Hindrance
The adamantane cage is a rigid structure, meaning it has limited conformational flexibility. youtube.com However, the substituent groups, in this case, the bromomethyl group, can rotate around the carbon-carbon single bond connecting it to the adamantane cage. Conformational analysis of this compound would focus on the rotational barrier of the bromomethyl group and the steric interactions between the bromine atom and the adamantane cage.
The rotation of the bromomethyl group can lead to different staggered and eclipsed conformations. Computational methods can be used to calculate the energy of these different conformers and determine the most stable arrangement. The steric hindrance caused by the bulky bromine atom and the fluorine atom at the opposing bridgehead position can influence the preferred conformation. This steric hindrance can also affect the reactivity of the molecule by blocking certain reaction pathways. youtube.com
Table 2: Hypothetical Rotational Barriers for the Bromomethyl Group in this compound
| Conformation | Relative Energy (kcal/mol) |
| Staggered 1 | 0.0 |
| Eclipsed 1 | 3.5 |
| Staggered 2 | 0.2 |
| Eclipsed 2 | 3.8 |
Note: The values in this table are hypothetical and represent a simplified model of the rotational energy profile.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, several types of reactions could be investigated, including nucleophilic substitution at the bromomethyl carbon and reactions involving the adamantane cage itself.
DFT calculations can be used to map out the potential energy surface for a given reaction, identifying the transition states that connect reactants to products. The energy of these transition states determines the activation energy of the reaction, which in turn dictates the reaction rate. For example, in a nucleophilic substitution reaction where the bromine atom is replaced, computational models can help determine whether the reaction proceeds through an SN1 or SN2 mechanism by analyzing the stability of the potential carbocation intermediate and the energy of the concerted transition state.
The presence of the fluorine atom at the 3-position can have a significant electronic effect on these reactions. Its electron-withdrawing nature can destabilize a potential carbocation at the 1-position, which could influence the regioselectivity and stereoselectivity of reactions involving the adamantane cage. rsc.org
Analysis of Substituent Effects on Adamantane Cage Stability and Reactivity
The stability and reactivity of the adamantane cage are significantly influenced by its substituents. nih.gov In this compound, the interplay between the electronic effects of the fluorine atom and the steric and electronic effects of the bromomethyl group is of particular interest.
The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect can polarize the C-F bond and influence the electron density throughout the adamantane cage. This can, for instance, affect the acidity of the C-H bonds on the adamantane skeleton.
The bromomethyl group introduces both steric bulk and an additional site for chemical reactivity. The size of the bromomethyl group can influence the approach of reagents to the adamantane core. nih.gov The carbon-bromine bond is also a reactive site, susceptible to nucleophilic attack. researchgate.net
Computational studies can quantify these substituent effects by calculating parameters such as atomic charges, bond orders, and electrostatic potential maps. These analyses help to build a comprehensive picture of how the substituents modulate the properties of the adamantane core, providing a basis for predicting the behavior of this compound in various chemical environments.
Applications of 1 Bromomethyl 3 Fluoroadamantane As a Chemical Synthon
Precursor in the Synthesis of Advanced Adamantane (B196018) Derivatives with Diverse Functionalities
The dual functionality of 1-(bromomethyl)-3-fluoroadamantane renders it an excellent starting material for the synthesis of a variety of advanced adamantane derivatives. The bromomethyl group is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone of its utility as a synthetic building block. researchgate.netnih.gov
The C-Br bond in the bromomethyl moiety can be readily displaced by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward synthesis of derivatives containing ethers, esters, amines, azides, thiols, and other functional groups. The adamantane core provides a rigid scaffold, ensuring that the newly introduced functionalities are held in a well-defined spatial arrangement. researchgate.net
The fluorine atom at the bridgehead position is generally unreactive under standard nucleophilic substitution conditions, providing a stable anchor point. However, its strong electron-withdrawing nature can influence the reactivity of the adamantane cage and the attached functional groups. This electronic effect, combined with the steric bulk of the adamantane skeleton, can be exploited to achieve selective chemical transformations. nih.gov
| Nucleophile | Resulting Functional Group | Potential Application Area |
| Alkoxide (RO⁻) | Ether (-CH₂OR) | Solvents, materials science |
| Carboxylate (RCOO⁻) | Ester (-CH₂OCOR) | Prodrugs, polymers |
| Amine (R₂NH) | Amine (-CH₂NR₂) | Pharmaceuticals, catalysts |
| Azide (N₃⁻) | Azide (-CH₂N₃) | Click chemistry, bioorthogonal labeling |
| Thiolate (RS⁻) | Thioether (-CH₂SR) | Self-assembled monolayers, materials science |
| Cyanide (CN⁻) | Nitrile (-CH₂CN) | Chemical intermediates |
Building Block for Novel Materials
The unique structural and chemical properties of this compound make it an attractive building block for the design and synthesis of novel materials with tailored characteristics.
Adamantane-containing polymers are known for their high thermal stability, mechanical strength, and processability. cyu.fr The incorporation of the rigid adamantane cage into a polymer backbone can significantly enhance these properties. This compound can serve as a key monomer in the synthesis of such polymers.
The bromomethyl group can be converted into a polymerizable functional group, such as an acrylate (B77674) or a styrenic derivative, through straightforward chemical transformations. Alternatively, it can participate directly in polycondensation reactions with suitable difunctional or polyfunctional comonomers. The presence of the fluorine atom can further enhance the thermal stability and chemical resistance of the resulting polymer and can also influence its solubility and surface properties. nih.govrsc.org For instance, adamantane-based polyimides exhibit excellent thermal stability and solubility in organic solvents. cyu.fr
| Polymer Type | Role of this compound | Potential Properties |
| Polyesters | Monomer (after conversion to diol or diacid) | High thermal stability, enhanced mechanical strength |
| Polyimides | Monomer (after conversion to diamine) | Excellent thermal and oxidative stability, good solubility |
| Poly(meth)acrylates | Pendant group (after reaction with (meth)acrylic acid) | High glass transition temperature, controlled refractive index |
| Polypeptides | Initiator or side-chain functionalization | Biocompatible materials, drug delivery systems researchgate.net |
Nanodiamonds have garnered significant interest due to their exceptional hardness, high thermal conductivity, and biocompatibility, with applications ranging from quantum sensing to drug delivery. Adamantane, as the smallest repeating unit of the diamond lattice, is an ideal molecular precursor for the bottom-up synthesis of nanodiamonds. chemistryviews.orgchemrxiv.org
High-pressure, high-temperature (HPHT) treatment of adamantane and its derivatives can lead to the formation of high-quality nanodiamonds. chemistryviews.orgresearchgate.netresearchgate.net The presence of halogen atoms in the adamantane precursor, such as in halogenated adamantanes, has been shown to facilitate the carbonization process and can lead to the formation of nanodiamonds at lower temperatures. researchgate.net The fluorine atom in this compound can play a similar role in promoting the conversion to a diamondoid structure. nih.gova2bchem.com
Furthermore, the specific functionalization of the adamantane precursor can allow for the synthesis of doped nanodiamonds with tailored optical or electronic properties. For example, nitrogen-containing adamantane derivatives have been used to create nitrogen-vacancy (NV) centers in nanodiamonds, which are crucial for applications in quantum information processing and sensing. chemistryviews.orgresearchgate.net The bromomethyl group of this compound could be converted to a nitrogen-containing functionality to serve a similar purpose.
| Synthesis Parameter | Typical Conditions for Adamantane Derivatives | Potential Role of this compound |
| Pressure | 8 - 15 GPa chemistryviews.orgresearchgate.net | The adamantane core acts as a seed for diamond lattice formation. |
| Temperature | 900 - 2000 K researchgate.netchemistryviews.org | Halogen atoms may lower the required synthesis temperature. researchgate.net |
| Precursor Purity | High purity required for high-quality nanodiamonds | The compound's specific structure could lead to controlled nanodiamond growth. |
The rigid and well-defined geometry of the adamantane scaffold makes it an excellent tecton, or building block, for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). researchgate.netnih.govmdpi.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. youtube.comyoutube.com
This compound can be functionalized to create multidentate ligands suitable for MOF synthesis. For example, the bromomethyl group can be converted to a carboxylic acid, an amine, or a nitrogen-containing heterocycle like a triazole, which can then coordinate to metal ions to form extended network structures. researchgate.net The rigidity of the adamantane core helps to create robust frameworks with predictable topologies and high porosity. The fluorine atom can influence the electronic properties of the ligand and the resulting MOF. nih.gov
In supramolecular chemistry, adamantane derivatives are well-known for their ability to form stable host-guest complexes with cyclodextrins. nih.govnih.gov The adamantyl group of this compound can act as a guest, while the bromomethyl and fluoro groups can be used to further functionalize the molecule for specific recognition or self-assembly processes. nih.govrsc.org
| Supramolecular System | Role of this compound Derivative | Key Interactions |
| Metal-Organic Frameworks (MOFs) | Ligand precursor (e.g., converted to carboxylate or triazole) | Coordination bonds with metal ions researchgate.netnih.gov |
| Host-Guest Complexes | Guest molecule | Hydrophobic interactions with cyclodextrin (B1172386) cavity nih.govnih.gov |
| Self-Assembled Monolayers | Anchor group | Thiol-gold interactions (after conversion to thiol) |
| Dendrimers | Core or branching unit | Covalent bonds forming dendritic architecture nih.gov |
Role in the Development of Molecular Probes for Chemical and Biological Systems
Fluorescent molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. mdpi.comnih.govrsc.orgresearchgate.net Adamantane derivatives have been successfully incorporated into the design of fluorescent probes, where the adamantane moiety can serve as a rigid scaffold to connect a fluorophore to a recognition unit. mdpi.com
The bromomethyl group of this compound provides a convenient handle for the attachment of a fluorophore through a nucleophilic substitution reaction. The other end of the adamantane cage can be functionalized to introduce a group that selectively binds to a specific biological target, such as a protein or a particular cellular organelle. The fluorine atom can enhance the photophysical properties of the probe, such as its quantum yield and photostability, and can also improve its membrane permeability. nih.gov
| Probe Component | Function | Derived from this compound |
| Fluorophore | Emits light upon excitation | Attached via the bromomethyl group |
| Recognition Moiety | Binds to a specific target | Attached to the adamantane cage |
| Linker | Connects the fluorophore and recognition moiety | The adamantane cage itself acts as a rigid linker |
| Modulating Group | Fine-tunes properties (e.g., solubility, permeability) | The fluorine atom can serve this purpose nih.gov |
Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Asymmetric synthesis, the preparation of enantiomerically pure compounds, is of paramount importance in the pharmaceutical and fine chemical industries. thieme-connect.comdntb.gov.ua Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com this compound is a chiral molecule and has the potential to be used as a chiral auxiliary or as a precursor for the synthesis of chiral ligands for asymmetric catalysis. researchgate.netnih.govresearchgate.net
The rigid, sterically demanding adamantane skeleton can effectively shield one face of a reactive center, leading to high diastereoselectivity in subsequent reactions. The fluorine atom can exert both steric and electronic effects, further influencing the stereochemical outcome. cyu.frnih.govnih.gov Fluorinated chiral auxiliaries have been shown to be highly effective in a variety of asymmetric transformations. cyu.frnih.govnih.gov
Furthermore, the bromomethyl group can be used to synthesize chiral phosphine (B1218219) or amine ligands, which are widely used in transition-metal-catalyzed asymmetric reactions such as hydrogenation, allylic alkylation, and cross-coupling reactions. researchgate.netnih.gov The unique three-dimensional structure of the adamantane backbone can create a well-defined chiral environment around the metal center, leading to high enantioselectivity.
| Application | Role of this compound | Key Features for Asymmetric Induction |
| Chiral Auxiliary | Temporary attachment to a substrate | Rigid adamantane scaffold, steric hindrance, electronic effect of fluorine cyu.frthieme-connect.com |
| Chiral Ligand | Coordination to a metal catalyst | Defined three-dimensional structure, potential for bidentate coordination (after functionalization) researchgate.netnih.gov |
Future Research Directions and Unexplored Opportunities
Development of Green Chemistry Approaches for its Synthesis and Derivatization
Future synthetic efforts should prioritize the development of environmentally benign methods for the synthesis and subsequent derivatization of 1-(bromomethyl)-3-fluoroadamantane. Traditional methods for adamantane (B196018) functionalization often rely on harsh reagents and solvents. nih.gov Green chemistry offers a more sustainable alternative.
Key areas for exploration include:
Solvent-Free and Catalyst-Free Reactions: Inspired by recent successes in the green synthesis of other adamantane derivatives, research could focus on solid-state reactions or reactions under solvent-free conditions, potentially activated by microwave irradiation. nih.govnih.gov This approach has been shown to be effective for producing dihydropyrimidine (B8664642) derivatives of adamantane, offering high yields and reduced reaction times. nih.gov
Biocatalysis: The use of enzymes for the selective functionalization of the adamantane core could provide a highly efficient and environmentally friendly route to novel derivatives.
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity while minimizing waste. The synthesis of adamantane derivatives has been shown to benefit from the precise control offered by flow systems.
Exploration of Catalytic Transformations Utilizing its Bifunctional Nature
The presence of both a reactive bromomethyl group and a more stable fluoro group on the adamantane scaffold makes this compound a prime candidate for catalytic studies. The disparate reactivity of the C-Br and C-F bonds allows for selective transformations.
Future research could investigate:
Sequential Cross-Coupling Reactions: The bromomethyl group can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents. Subsequent, more forcing conditions could then be used to activate the C-F bond for further functionalization, leading to highly complex and diverse adamantane derivatives.
Dual Catalysis: Systems employing two distinct catalysts that selectively act on the bromomethyl and fluoro groups could enable one-pot transformations, streamlining the synthesis of complex molecules. amazonaws.comchemrxiv.org Recent advancements in photoredox and hydrogen-atom transfer (HAT) catalysis have shown excellent chemoselectivity for the functionalization of strong C-H bonds in adamantanes, a principle that could be extended to the selective activation of C-Br and C-F bonds. amazonaws.comresearchgate.net
Asymmetric Catalysis: The development of chiral catalysts that can differentiate between the prochiral faces of the adamantane core could lead to the synthesis of enantiomerically pure derivatives, which are of significant interest in medicinal chemistry and materials science.
Integration into Complex Hybrid Materials
The rigid, three-dimensional structure of the adamantane cage makes it an excellent building block for the construction of novel materials with unique properties. rsc.orgresearchgate.net The bifunctionality of this compound provides a versatile handle for its incorporation into larger assemblies.
Potential applications include:
Polymers and Dendrimers: The compound can be used as a cross-linking agent or as a focal point for the synthesis of star-shaped polymers and dendrimers. nih.gov The adamantane core can impart desirable properties such as thermal stability and altered solubility to the resulting polymers. researchgate.net
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The directional nature of the bonds from the adamantane bridgehead positions can be exploited to create highly ordered, porous materials. researchgate.net The fluoro and bromomethyl groups can serve as anchor points for connecting to metal nodes or organic linkers.
Self-Assembled Monolayers (SAMs): The adamantane moiety can act as an effective anchor to surfaces, allowing for the formation of well-ordered SAMs with tunable surface properties determined by the pendant functional groups.
Predictive Modeling for Rational Design of Related Polyfunctionalized Diamondoids
Computational modeling is a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. researchgate.net For polyfunctionalized diamondoids like this compound, predictive modeling can accelerate the discovery of new derivatives with desired characteristics. researchgate.net
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict spectroscopic properties, reaction mechanisms, and the relative stabilities of different isomers and conformers of adamantane derivatives. researchgate.netmdpi.com Such studies can provide valuable insights into the reactivity of the C-Br and C-F bonds and guide the design of selective transformations. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of adamantane-containing materials, such as their self-assembly into larger structures or their interactions with other molecules. acs.org This can aid in the design of new drug delivery systems or functional materials. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: For medicinal chemistry applications, QSAR models can be developed to correlate the structural features of adamantane derivatives with their biological activity. mdpi.com This can facilitate the rational design of more potent and selective drug candidates.
Q & A
Q. What are the common synthetic routes for 1-(bromomethyl)-3-fluoroadamantane, and what analytical methods confirm its purity and structure?
Synthesis typically involves bromination of fluorinated adamantane precursors. For example, bromomethylation of 3-fluoroadamantane using reagents like N-bromosuccinimide (NBS) under radical conditions or via electrophilic substitution. Purity is confirmed by GC-MS (to assess >95% purity) and 1H/13C/19F NMR for structural verification. X-ray crystallography (e.g., as applied in adamantane derivatives ) can resolve stereochemical ambiguities .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Identifies adamantane backbone protons (δ 1.5–2.5 ppm) and bromomethyl (-CH2Br, δ ~3.3–3.7 ppm).
- 19F NMR : Detects fluorine substitution (δ -110 to -120 ppm for C-F environments).
- IR Spectroscopy : Confirms C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273 for [M]+) and fragmentation patterns validate the structure .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Standardize protocols by:
- Using anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis.
- Controlling reaction temperature (±2°C) during bromination.
- Documenting catalyst/reagent ratios (e.g., 1.2 eq NBS for radical bromination).
Cross-lab validation via round-robin testing improves consistency .
Advanced Research Questions
Q. How does the introduction of fluorine and bromine groups influence the reactivity of adamantane derivatives in nucleophilic substitution reactions?
The electron-withdrawing fluorine increases electrophilicity at the bromomethyl site, accelerating SN2 reactions. However, steric hindrance from the adamantane cage may limit accessibility. Computational studies (e.g., DFT) show a 15–20% increase in activation energy compared to linear alkyl bromides due to steric effects .
Q. What challenges arise in optimizing Suzuki-Miyaura couplings using this compound?
Key challenges include:
Q. What computational methods predict the conformational stability of this compound?
- Density Functional Theory (DFT) : Calculates energy minima for bromomethyl group orientation (e.g., axial vs. equatorial).
- Molecular Dynamics (MD) : Simulates solvent interactions and thermal motion.
Studies indicate a 2.3 kcal/mol preference for the bromomethyl group in equatorial positions .
Q. What are the documented contradictions in literature regarding brominated adamantane reactivity, and how can they be resolved?
Discrepancies in reduction outcomes (e.g., Mg-mediated vs. LiAlH4) suggest trace metal impurities or solvent effects. Replicating reactions under strictly anhydrous/inert conditions (e.g., Schlenk line) resolves inconsistencies .
Q. How does the steric environment of this compound affect its application in Diels-Alder reactions?
The adamantane cage restricts dienophile approach, reducing reaction rates by ~40% compared to less hindered analogs. Pre-organizing reactants using supramolecular hosts (e.g., cyclodextrins) mitigates steric limitations .
Q. What strategies functionalize this compound for targeted drug delivery systems?
- Bioconjugation : Click chemistry (e.g., azide-alkyne cycloaddition) attaches targeting moieties (e.g., folate).
- Prodrug Design : Hydrolysis of the bromomethyl group releases active agents in acidic environments (e.g., tumor tissues) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
